This compound belongs to a class of molecules known as pyrrolopyrimidines, which have been studied for their potential therapeutic applications, particularly in oncology and neurology. The specific compound is referenced in various chemical databases and publications that explore its synthesis and biological properties .
The synthesis of 4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several methods:
The molecular structure of 4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be described as follows:
CN(C)c1ccc(C2NC(=O)NC3=C2C(=O)N(Cc2ccc(F)cc2)C3)cc1
The chemical reactivity of this compound includes:
These reactions are significant for modifying the compound for enhanced biological activity or solubility.
The mechanism of action for compounds like 4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione often involves:
Experimental data supporting these mechanisms typically arise from in vitro assays and animal studies.
The physical properties of this compound include:
Chemical properties include:
The scientific applications of 4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are diverse:
Research continues into optimizing its efficacy and safety profile for clinical use.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2